molecular formula C20H18N2O3S B4185505 methyl 2-[(3-phenylpropanoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate

methyl 2-[(3-phenylpropanoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate

Cat. No. B4185505
M. Wt: 366.4 g/mol
InChI Key: CWQIGYLPJGSGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-phenylpropanoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Methyl 2-[(3-phenylpropanoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate has potential applications in various scientific fields. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for detecting cancer cells. Additionally, the compound has been studied for its potential use in the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-phenylpropanoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate is not fully understood. However, studies have shown that the compound has the ability to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis. This inhibition leads to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Methyl 2-[(3-phenylpropanoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, and their inhibition leads to the reduction of inflammation. The compound has also been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

Methyl 2-[(3-phenylpropanoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, the compound has been shown to have low toxicity, which makes it safe for use in lab experiments. However, the compound has some limitations, including its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on Methyl 2-[(3-phenylpropanoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Additionally, the compound's potential use as a diagnostic tool for detecting cancer cells could be further explored. Further research could also be conducted to determine the compound's potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory bowel disease.
Conclusion:
In conclusion, Methyl 2-[(3-phenylpropanoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate is a chemical compound that has potential applications in various scientific fields. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Further research is needed to explore the compound's potential use in the development of new drugs and diagnostic tools, as well as its potential use in the treatment of other diseases.

properties

IUPAC Name

methyl 2-(3-phenylpropanoylamino)-4-pyridin-4-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-20(24)18-16(15-9-11-21-12-10-15)13-26-19(18)22-17(23)8-7-14-5-3-2-4-6-14/h2-6,9-13H,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQIGYLPJGSGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=NC=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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